![molecular formula C5H6F2Si B14340136 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene CAS No. 105746-78-9](/img/structure/B14340136.png)
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-5-silabicyclo[211]hex-2-ene is a unique organosilicon compound characterized by its bicyclic structure, which includes a silicon atom and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene typically involves the use of photochemistry. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of photochemical synthesis and cycloaddition reactions are likely employed on a larger scale. The use of advanced photochemical reactors and optimization of reaction conditions would be essential for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silabicyclo compounds, depending on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions of silicon-containing compounds with biological molecules.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene exerts its effects involves interactions with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene include:
Bicyclo[2.1.1]hexane: A hydrocarbon analog without silicon or fluorine atoms.
5-Silabicyclo[2.1.1]hex-2-ene: A similar compound without fluorine atoms.
5,5-Dichloro-5-silabicyclo[2.1.1]hex-2-ene: A compound with chlorine atoms instead of fluorine.
Uniqueness
The presence of both silicon and fluorine atoms in this compound gives it unique chemical properties compared to its analogs. The fluorine atoms increase the compound’s reactivity and stability, while the silicon atom allows for the formation of diverse chemical structures. This combination makes this compound a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
105746-78-9 |
|---|---|
Molekularformel |
C5H6F2Si |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
5,5-difluoro-5-silabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C5H6F2Si/c6-8(7)4-1-2-5(8)3-4/h1-2,4-5H,3H2 |
InChI-Schlüssel |
YDJNBRICRGOXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1[Si]2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


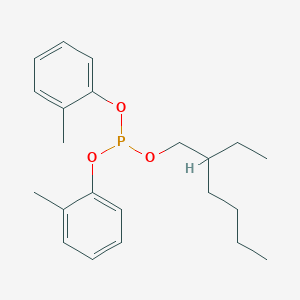
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
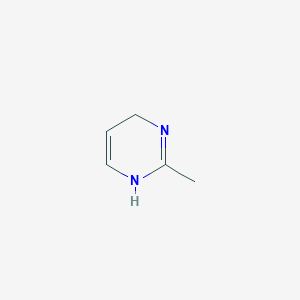
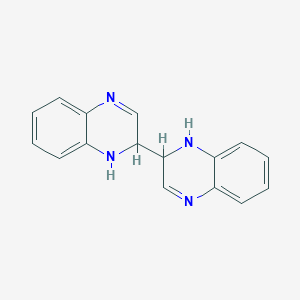
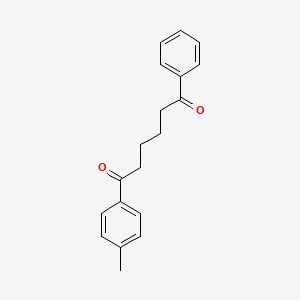
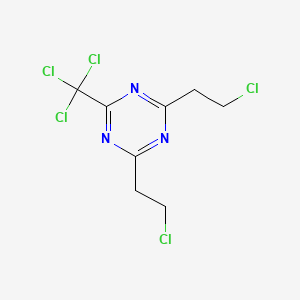
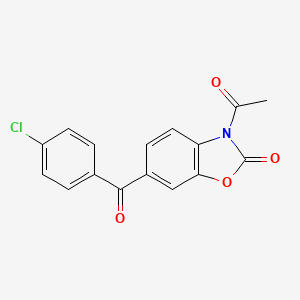
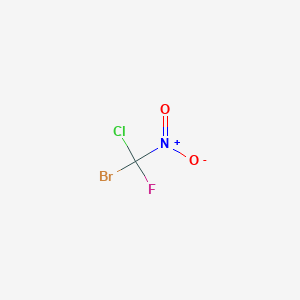
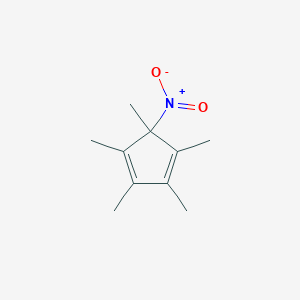
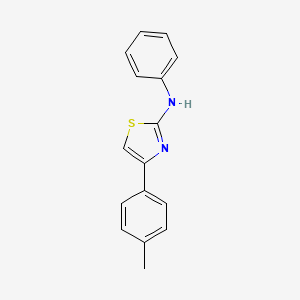
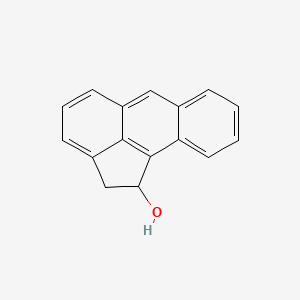
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
